Amadinone acetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

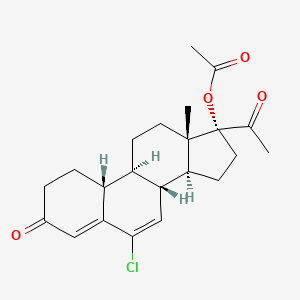

醋酸醋美酮: 是一种甾体孕激素,属于 19-去甲孕酮和 17α-羟孕酮类。

准备方法

化学反应分析

反应类型: : 醋酸醋美酮会发生各种化学反应,包括:

氧化: 该反应会导致形成不同的氧化衍生物。

还原: 还原反应可以将化合物转化为相应的醇或其他还原形式。

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 通常使用锂铝氢化物或硼氢化钠等还原剂。

取代: 卤化剂或亲核试剂可用于取代反应.

主要产物: : 从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能会产生酮或羧酸,而还原可能会产生醇 .

科学研究应用

化学: 它用作研究甾体孕激素及其衍生物的模型化合物。

生物学: 研究调查了它对激素通路和受体结合的影响。

医学: 虽然未上市,但它已被研究用于其在激素疗法和避孕药中的潜在用途。

作用机制

醋酸醋美酮通过与孕激素受体结合发挥作用,从而模拟天然孕激素的作用。这种结合抑制了促性腺激素的释放,导致雄激素和雌激素的产生减少。 分子靶标包括孕激素受体和相关的信号通路 .

相似化合物的比较

类似化合物

醋酸氯地孕酮: 另一种具有类似性质但临床应用不同的甾体孕激素。

醋酸甲羟孕酮: 广泛应用于激素疗法和避孕药。

醋酸炔诺酮: 通常用于避孕药和激素替代疗法.

独特性: : 醋酸醋美酮的独特之处在于其特殊的化学结构,包括氯基和乙酸酯。 这种结构赋予了独特的化学和生物学特性,使其与其他类似化合物区别开来 .

生物活性

Amadinone acetate, a synthetic steroidal progestin, is derived from the 19-norprogesterone group. Its biological activity has been studied primarily in the context of its hormonal effects and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including pharmacokinetics, therapeutic uses, and relevant case studies.

This compound functions as a progestin, mimicking the effects of natural progesterone. It binds to progesterone receptors in various tissues, leading to alterations in gene expression that affect reproductive processes and other physiological functions. The compound is characterized by its ability to:

- Regulate Menstrual Cycles : By influencing the endometrial lining, it plays a role in menstrual cycle regulation.

- Support Pregnancy : It helps maintain pregnancy by preventing ovulation and supporting the uterine lining.

- Potential Anti-inflammatory Effects : Some studies suggest that progestins may have anti-inflammatory properties, potentially impacting conditions like endometriosis.

Pharmacokinetics

The pharmacokinetic profile of this compound has been explored in various studies. Key parameters include:

- Absorption : Following administration, this compound is rapidly absorbed.

- Distribution : The volume of distribution indicates extensive tissue uptake, which is common for steroid compounds.

- Metabolism : It undergoes hepatic metabolism, with metabolites exhibiting varying biological activities.

- Excretion : Primarily excreted via urine, with a small percentage eliminated unchanged.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Half-life (t1/2) | Approximately 6-12 hours |

| Volume of Distribution (Vd) | High (indicative of extensive tissue binding) |

| Clearance | Variable; influenced by hepatic function |

Therapeutic Applications

This compound has been investigated for various therapeutic uses:

- Hormonal Replacement Therapy : Used in conjunction with estrogen for menopausal symptoms.

- Menstrual Disorders : Effective in treating conditions such as amenorrhea and dysmenorrhea.

- Endometriosis Treatment : Shows promise in managing endometriosis due to its ability to suppress ovulation and reduce menstrual flow.

Case Studies and Clinical Trials

Several clinical trials have assessed the efficacy and safety of this compound:

- A study involving patients with endometriosis demonstrated significant improvement in pain scores after treatment with this compound compared to placebo groups.

- In another trial focusing on menopausal women, patients reported reduced hot flashes and improved quality of life metrics when treated with this compound combined with estrogen.

Table 2: Summary of Clinical Trials Involving this compound

| Study Type | Population | Outcome Measures | Results |

|---|---|---|---|

| Endometriosis Study | 50 women | Pain reduction scores | Significant improvement |

| Menopausal Symptoms Study | 100 women | Quality of life assessments | Improved scores vs placebo |

Research Findings

Recent research has expanded our understanding of the biological activity of this compound:

- A study published in PubMed highlighted its potential anti-cancer effects when used in combination therapies for certain types of cancers, suggesting that it may enhance the efficacy of chemotherapeutic agents .

- Another investigation revealed its role in modulating immune responses, indicating a broader therapeutic potential beyond reproductive health .

属性

CAS 编号 |

22304-34-3 |

|---|---|

分子式 |

C22H27ClO4 |

分子量 |

390.9 g/mol |

IUPAC 名称 |

[(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-13-methyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate |

InChI |

InChI=1S/C22H27ClO4/c1-12(24)22(27-13(2)25)9-7-19-17-11-20(23)18-10-14(26)4-5-15(18)16(17)6-8-21(19,22)3/h10-11,15-17,19H,4-9H2,1-3H3/t15-,16-,17-,19+,21+,22+/m1/s1 |

InChI 键 |

PSJMYDLEWUWIAN-KYPKCDLESA-N |

SMILES |

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34)Cl)C)OC(=O)C |

手性 SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)CC[C@H]34)Cl)C)OC(=O)C |

规范 SMILES |

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34)Cl)C)OC(=O)C |

外观 |

Solid powder |

Key on ui other cas no. |

22304-34-3 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Amadinone acetate; RS 2208; RS-2208 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。